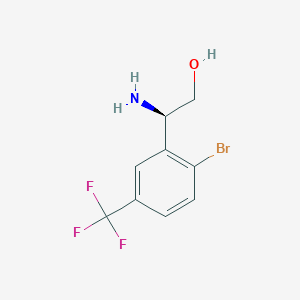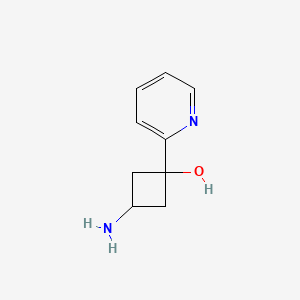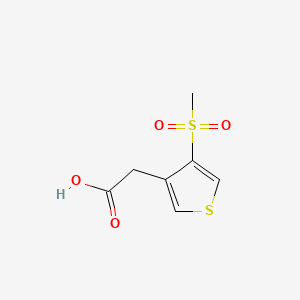
2-(4-Methanesulfonylthiophen-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methanesulfonylthiophen-3-yl)acetic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methanesulfonylthiophen-3-yl)acetic acid typically involves the introduction of the methanesulfonyl group to the thiophene ring followed by the formation of the acetic acid moiety. One common method is the sulfonation of thiophene derivatives using methanesulfonyl chloride in the presence of a base such as pyridine. The resulting sulfonylated thiophene can then be subjected to a carboxylation reaction to introduce the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and carboxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-(4-Methanesulfonylthiophen-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
2-(4-Methanesulfonylthiophen-3-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2-(4-Methanesulfonylthiophen-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Thiophene-2-carboxylic acid
- 4-Methanesulfonylphenylacetic acid
- 2-(4-Methylsulfonylphenyl)acetic acid
Uniqueness
2-(4-Methanesulfonylthiophen-3-yl)acetic acid is unique due to the presence of both the methanesulfonyl group and the thiophene ring, which confer distinct chemical reactivity and biological activity. Its combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C7H8O4S2 |
|---|---|
分子量 |
220.3 g/mol |
IUPAC名 |
2-(4-methylsulfonylthiophen-3-yl)acetic acid |
InChI |
InChI=1S/C7H8O4S2/c1-13(10,11)6-4-12-3-5(6)2-7(8)9/h3-4H,2H2,1H3,(H,8,9) |
InChIキー |
OZXBXOYHSVPSEP-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CSC=C1CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



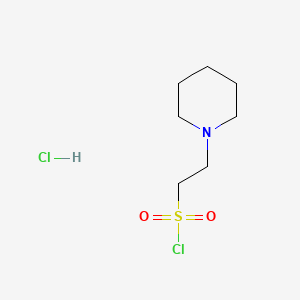
![2,2'-Difluoro-[1,1'-biphenyl]-3-ol](/img/structure/B13493203.png)

![(3S)-2-[(tert-butoxy)carbonyl]-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13493210.png)
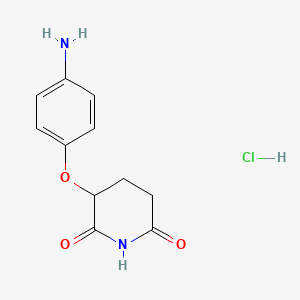
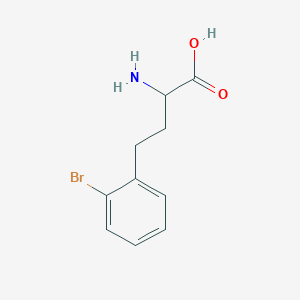

![1-(6,7-Dihydro-4H-thiopyrano[3,4-d]oxazol-2-yl)ethan-1-amine](/img/structure/B13493222.png)
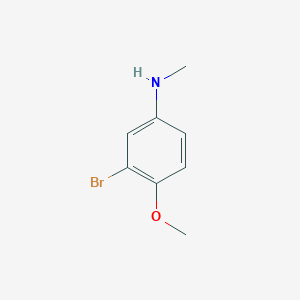
![rac-(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-2-carboxylic acid](/img/structure/B13493227.png)

